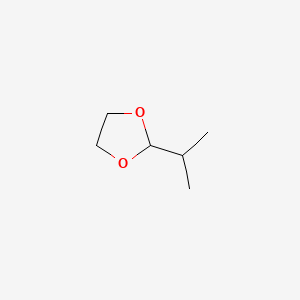

2-Isopropyl-1,3-dioxolane

描述

Historical Trajectory of 1,3-Dioxolane (B20135) Synthesis and Application in Organic Chemistry

The 1,3-dioxolane ring system, a five-membered heterocycle containing two oxygen atoms at the 1 and 3 positions, has long been a cornerstone of organic synthesis. chemicalbook.com Historically, its prominence grew from the need to temporarily "mask" the reactivity of certain functional groups while chemical transformations were performed elsewhere in a molecule. wikipedia.org This strategy, known as the use of a "protecting group," is fundamental to the synthesis of complex organic molecules. numberanalytics.comacs.org

The most common and historically significant application of the 1,3-dioxolane structure is the protection of aldehydes and ketones. wikipedia.orglibretexts.org The synthesis is typically a straightforward and efficient acid-catalyzed reaction between a carbonyl compound and ethylene (B1197577) glycol. chemicalbook.comacs.org This reaction forms a cyclic acetal (B89532) (or ketal, if derived from a ketone) that is stable under basic and neutral conditions, protecting the carbonyl group from reacting with nucleophiles like Grignard reagents or hydrides. wikipedia.orglibretexts.org The protection can be easily reversed by treatment with aqueous acid, regenerating the original carbonyl group. wikipedia.org This reversible transformation made 1,3-dioxolanes a reliable and widely adopted tool in multi-step synthesis. numberanalytics.com

Beyond their role as protecting groups, 1,3-dioxolanes are also valued as versatile solvents and chemical intermediates in various industries, including pharmaceuticals, agrochemicals, and polymers. slchemtech.comsilverfernchemical.com Their low viscosity, high solvency, and chemical stability make them suitable for a range of applications. silverfernchemical.com

Academic Context and Relevance of 2-Isopropyl-1,3-dioxolane in Contemporary Chemical Research

This compound is a derivative of the parent 1,3-dioxolane, distinguished by an isopropyl group at the 2-position of the heterocyclic ring. nih.gov While research focusing solely on this specific compound is limited, its structural motif is of significant interest in several areas of contemporary chemical research. Its relevance is most apparent when it is incorporated into larger, more complex molecules, where the this compound unit imparts specific properties.

A prominent example of its academic relevance is in the field of medicinal chemistry. The platinum-based anticancer agent, Heptaplatin, also known as SKI 2053R, features a this compound moiety as a key part of its ligand structure. nih.gove-crt.orgasianpubs.org The full chemical name for this complex is cis-malonato[(4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane]platinum(II). nih.govasianpubs.org Research into this compound has demonstrated its potent antitumor activity, including against cell lines resistant to the widely used drug cisplatin (B142131). nih.gove-crt.org The design and synthesis of such molecules underscore the importance of the this compound scaffold in developing new therapeutic agents.

Furthermore, the compound is recognized as a metabolite, indicating its involvement in biological processes and its relevance in the field of metabolomics. nih.gov In the realm of synthetic methodology, recent research has focused on the stereoselective formation of substituted 1,3-dioxolanes, including derivatives containing a 2-isopropyl group. mdpi.com These advanced methods, which allow for precise control over the three-dimensional arrangement of atoms, are crucial for synthesizing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. mdpi.comresearchgate.net

Overview of Key Research Domains for this compound

The academic interest in this compound and its derivatives can be categorized into three primary research domains:

Anticancer Drug Development: The most significant application is its incorporation into novel organoplatinum compounds. The development of Heptaplatin (SKI 2053R) highlights the role of the this compound ligand in creating next-generation chemotherapeutic agents with potentially improved efficacy and reduced cross-resistance compared to existing drugs like cisplatin and carboplatin. nih.gove-crt.org

Stereoselective Synthesis: Advanced organic synthesis methodologies are being developed to create substituted 1,3-dioxolanes with high stereocontrol. mdpi.comresearchgate.net Research into the three-component assembly of alkenes, carboxylic acids, and silyl (B83357) enol ethers to form products like Methyl 2-((2R,4R)-4-(2-chlorophenyl)-2-isopropyl-1,3-dioxolan-2-yl)-2-methylpropanoate demonstrates a sophisticated approach to building complex molecular architectures. mdpi.com Such methods are vital for accessing specific stereoisomers of biologically active molecules.

Metabolite and Biochemical Studies: The classification of this compound as a metabolite suggests its relevance in biochemical pathways. nih.gov The study of such compounds can provide insights into the metabolic fate of parent drugs or other xenobiotics and is an area of interest in toxicology and drug metabolism research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-propan-2-yl-1,3-dioxolane | PubChem nih.gov |

| Molecular Formula | C₆H₁₂O₂ | PubChem nih.gov |

| Molecular Weight | 116.16 g/mol | PubChem nih.gov |

| CAS Number | 822-83-3 | PubChem nih.gov |

| Appearance | Not specified, but parent 1,3-dioxolane is a colorless liquid | ChemicalBook chemicalbook.com |

| Boiling Point | Not specified | |

| Density | Not specified | |

| InChIKey | SMYRHRFGKYUCFB-UHFFFAOYSA-N | PubChem nih.gov |

Table 2: Key Research Findings Involving the this compound Moiety

| Research Area | Key Finding | Investigated Compound(s) | Reference(s) |

|---|---|---|---|

| Anticancer Agents | Showed high in vitro activity against murine leukemia and cisplatin-resistant sublines. | cis-malonato[(4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane]platinum(II) (SKI 2053R / Heptaplatin) | nih.gove-crt.orgcapes.gov.br |

| Stereoselective Synthesis | A three-component reaction using hypervalent iodine achieved stereoselective formation of highly substituted dioxolanes. | Methyl 2-((2R,4R)-4-(2-chlorophenyl)-2-isopropyl-1,3-dioxolan-2-yl)-2-methylpropanoate | mdpi.com |

| Metabolomics | Identified as a metabolite, suggesting its formation in biological systems. | This compound | nih.gov |

Structure

3D Structure

属性

CAS 编号 |

822-83-3 |

|---|---|

分子式 |

C6H12O2 |

分子量 |

116.16 g/mol |

IUPAC 名称 |

2-propan-2-yl-1,3-dioxolane |

InChI |

InChI=1S/C6H12O2/c1-5(2)6-7-3-4-8-6/h5-6H,3-4H2,1-2H3 |

InChI 键 |

SMYRHRFGKYUCFB-UHFFFAOYSA-N |

SMILES |

CC(C)C1OCCO1 |

规范 SMILES |

CC(C)C1OCCO1 |

其他CAS编号 |

822-83-3 |

溶解度 |

0.86 M |

产品来源 |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations for 2 Isopropyl 1,3 Dioxolane

Modern Synthetic Approaches to 2-Isopropyl-1,3-dioxolane Formation

The formation of the 1,3-dioxolane (B20135) ring is a well-established transformation in organic chemistry. Modern methodologies have focused on improving efficiency, yield, and environmental compatibility through the development of novel catalyst systems and reaction conditions.

Acid-Catalyzed Cyclization of Vicinal Diols with Carbonyl Compounds (e.g., Ethylene (B1197577) Glycol and Acetone)

The most common and straightforward method for synthesizing this compound is the acid-catalyzed reaction of a vicinal diol, such as ethylene glycol, with a carbonyl compound, in this case, acetone. This reaction is a classic example of cyclic acetal (B89532) formation. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen of acetone by an acid catalyst, which increases its electrophilicity. Subsequently, the hydroxyl groups of ethylene glycol act as nucleophiles, attacking the carbonyl carbon, followed by intramolecular cyclization and the elimination of a water molecule to form the stable five-membered dioxolane ring.

The efficiency of this compound synthesis via this method is highly dependent on the reaction conditions and the choice of catalyst. A variety of acid catalysts can be employed, with p-toluenesulfonic acid (p-TSA) being one of the most widely used due to its strong Brønsted acidity and good solubility in organic solvents. smolecule.com Other catalysts, such as sulfuric acid, have also been utilized. smolecule.com

Optimization of the molar ratio of the reactants is a critical parameter. Employing an excess of ethylene glycol can shift the reaction equilibrium towards the product, in accordance with Le Châtelier's principle, leading to higher yields. smolecule.com Temperature also plays a significant role, with reactions typically carried out under reflux conditions to facilitate the removal of water. smolecule.com

| Catalyst System | Reactant Ratio (Ethylene Glycol:Acetone) | Solvent | Temperature (°C) | Yield (%) | Reference |

| p-Toluenesulfonic acid | 1.5:1 | Toluene | Reflux | 70-90 | smolecule.com |

| Montmorillonite K10 | 2:1 | Toluene | Reflux | Good to Excellent | nih.gov |

| Sulfuric Acid | Excess Ethylene Glycol | None | Varies | Not Specified | smolecule.com |

This table presents generalized data based on analogous reactions for the formation of 1,3-dioxolanes. Specific yields for this compound may vary.

The cyclization reaction is reversible, and the removal of the water byproduct is crucial to drive the reaction to completion and achieve high yields. smolecule.com A common and effective method for water removal is the use of a Dean-Stark apparatus. wikipedia.orgyoutube.com This piece of laboratory glassware, used in conjunction with a reflux condenser, allows for the continuous azeotropic removal of water from the reaction mixture, typically with a solvent like toluene. rsc.org As the reaction proceeds, the water-toluene azeotrope boils and condenses in the Dean-Stark trap. Upon cooling, the denser water separates to the bottom of the trap and can be removed, while the toluene overflows back into the reaction flask. youtube.com

Alternatively, desiccants such as molecular sieves can be employed to sequester the water formed during the reaction. organic-chemistry.org Molecular sieves are porous materials that can selectively adsorb small molecules like water, effectively removing them from the reaction medium and driving the equilibrium towards the formation of the dioxolane product. rochester.edu The use of molecular sieves is particularly advantageous in reactions where the use of a Dean-Stark apparatus is not practical.

Cyclization of Epoxides with Carbonyl Compounds (e.g., Propylene Oxide and Acetone)

An alternative synthetic route to 1,3-dioxolane derivatives involves the cyclization of epoxides with carbonyl compounds. For the synthesis of this compound, this would conceptually involve the reaction of propylene oxide with acetone. This method offers a different approach to forming the dioxolane ring, starting from a strained three-membered ether.

Ionic liquids (ILs) have emerged as promising green catalysts and reaction media for a variety of organic transformations, including the synthesis of dioxolanes from epoxides. jchemrev.com A relevant example is the preparation of 2,2,4-trimethyl-1,3-dioxolane from 1,2-propylene oxide and acetone. In this process, a catalyst system comprising an ionic liquid, such as 1-butyl-3-methylimidazolium bromide, and anhydrous zinc chloride has been shown to be effective. google.com The use of ionic liquids can lead to high conversion rates and selectivity. google.com

From an environmental perspective, ionic liquids offer several advantages. They have negligible vapor pressure, which reduces air pollution, and they can often be recycled and reused, minimizing waste. jchemrev.com The use of ILs can thus provide a more sustainable alternative to traditional volatile organic solvents and corrosive acid catalysts.

| Ionic Liquid Catalyst System | Reactants | Conversion of Epoxide (%) | Selectivity for Dioxolane (%) | Reference |

| 1-Butyl-3-methylimidazolium bromide / Zinc Chloride | 1,2-Propylene Oxide, Acetone | 94-95 | 99-100 | google.com |

This table is based on the synthesis of the analogous compound 2,2,4-trimethyl-1,3-dioxolane.

The steric bulk of the substituents on both the carbonyl compound and the diol or epoxide can significantly influence the rate and yield of dioxolane formation. nih.gov The presence of the isopropyl group at the 2-position of the dioxolane ring introduces steric hindrance. This steric repulsion can affect the approach of the nucleophilic diol or epoxide to the carbonyl carbon. researchgate.net

Photochemical Acetalization Strategies for Dioxolane Derivatives

Recent advancements in synthetic chemistry have led to the development of photochemical methods for acetalization, offering mild and efficient alternatives to traditional acid-catalyzed reactions. These strategies often utilize visible light and a photocatalyst to generate reactive intermediates, enabling the formation of dioxolane derivatives under neutral conditions.

One notable approach involves the use of Eosin Y , an organic dye, as a photocatalyst. Under low-energy visible light irradiation, a broad range of aldehydes, including aromatic, heteroaromatic, and aliphatic variants, can be protected as dioxolanes in good to excellent yields. organic-chemistry.orgorganic-chemistry.org This method is particularly advantageous for acid-sensitive and sterically hindered aldehydes, which can be challenging substrates for conventional acetalization. organic-chemistry.orgorganic-chemistry.org The mechanism of Eosin Y-catalyzed photoredox synthesis often involves the generation of reactive intermediates through single-electron transfer processes upon visible light absorption. uni-regensburg.deresearchgate.netrsc.org

Another promising photocatalyst is graphitic carbon nitride (g-C₃N₄) , a metal-free polymeric semiconductor. thieme-connect.comnih.govrsc.orgarxiv.orgresearchgate.net Prepared by the thermal condensation of nitrogen-rich precursors, g-C₃N₄ can catalyze the Giese reaction of 1,3-dioxolane with vinyl ketones under blue LED irradiation to afford the corresponding products in high yields. thieme-connect.com A key advantage of g-C₃N₄ is its robustness and reusability; it can be recovered and reused multiple times without a significant loss of catalytic activity. thieme-connect.com

Multi-Component Assembly Reactions Yielding Substituted 1,3-Dioxolanes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. nih.gov These reactions are particularly valuable for creating molecular diversity and have been successfully applied to the synthesis of substituted 1,3-dioxolanes.

Hypervalent Iodine-Mediated Oxidative Difunctionalization of Alkenes

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their mild oxidizing capabilities and unique reactivity. rsc.orgnih.govresearchgate.netnih.govbeilstein-journals.org One of their significant applications is in the oxidative difunctionalization of alkenes, where two new functional groups are introduced across a double bond. This methodology has been ingeniously adapted for a three-component assembly to produce substituted 1,3-dioxolanes. nih.gov

In this process, an alkene, a carboxylic acid, and a silyl (B83357) enol ether are brought together in the presence of a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PIDA). nih.gov This reaction proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the silyl enol ether to furnish the substituted dioxolane product. nih.gov

Stereoselective Formation Mechanisms via Dioxolanyl Cation Intermediates

The stereochemical outcome of the hypervalent iodine-mediated multi-component reaction is controlled by the stereospecific formation and subsequent stereoselective trapping of the 1,3-dioxolan-2-yl cation intermediate. nih.govmdpi.com The geometry of the starting alkene dictates the stereochemistry of the intermediate cation. For instance, a cis-alkene stereospecifically forms a meso-dioxolanyl cation, while a trans-alkene yields a chiral racemic cation. nih.gov

The subsequent nucleophilic attack by the silyl enol ether on the dioxolanyl cation proceeds with high stereoselectivity, leading to the formation of a single diastereomer of the substituted 1,3-dioxolane. nih.gov This stereocontrol is a critical feature of the reaction, enabling the synthesis of complex molecules with defined stereochemistry.

Below is a table summarizing the results of a study on the reaction of cis- and trans-4-octene with acetic acid and a silyl enol ether, mediated by PhI(OAc)₂. nih.gov

| Entry | Alkene | Acetic Acid (mmol) | Silyl Enol Ether (mmol) | Quench Temp. (°C) | Product | Yield (%) |

| 1 | cis-4-octene | 1.7 | 0.5 | rt | 3a | 2 |

| 2 | cis-4-octene | 0.5 | 1.5 | rt | 3a | 46 |

| 3 | cis-4-octene | 0.5 | 1.5 | -30 | 3a | 62 |

| 4 | trans-4-octene | 0.5 | 1.5 | -30 | 3b | 48 |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of this compound is an area where these principles can be effectively applied.

Solvent-Free Reaction Systems

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. mdpi.com Solvent-free, or neat, reaction conditions offer significant advantages, including simplified work-up procedures, reduced waste generation, and often, enhanced reaction rates. researchgate.netmdpi.com

The synthesis of acetals, including this compound, can be efficiently conducted under solvent-free conditions. mdpi.comijsdr.org These reactions are typically carried out by heating a mixture of the aldehyde (isobutyraldehyde) and the diol (ethylene glycol) in the presence of a catalyst. The removal of the water by-product is crucial to drive the equilibrium towards product formation. mdpi.com Various techniques, such as performing the reaction under reduced pressure, can facilitate water removal and lead to high yields of the desired dioxolane. mdpi.com

Development of Recyclable Catalysts (e.g., Solid Acid Catalysts, Heteropoly Acids)

Solid acid catalysts , such as acidic ion-exchange resins, zeolites, and sulfated metal oxides, offer several advantages. google.com They are easily separated from the reaction mixture by simple filtration, can often be regenerated and reused multiple times, and are generally less corrosive than their homogeneous counterparts. mdpi.com The synthesis of cyclic acetals using solid acid catalysts can achieve high yields, often exceeding 90%, with excellent catalyst longevity. google.com The reaction conditions are typically mild, often at temperatures below 100°C. google.com

Heteropoly acids (HPAs) are a class of strong Brønsted acids that have shown great promise as catalysts for acetalization reactions. mdpi.com They can be used in catalytic amounts and are effective under solvent-free conditions. mdpi.com Supported HPAs, where the acid is immobilized on a solid support like silica or alumina, combine the high acidity of the HPA with the practical advantages of a heterogeneous catalyst, allowing for easy recovery and reuse. mdpi.com The reusability of these catalysts has been demonstrated over several cycles without a significant loss of activity. mdpi.com

Bio-Based Feedstocks and Sustainable Production Pathways for Dioxolane Cores

The imperative for sustainable chemical production has driven research into the use of renewable resources for the synthesis of valuable compounds, including dioxolanes. While direct synthetic routes to this compound from bio-based feedstocks are not extensively documented, the synthesis of the core 1,3-dioxolane structure from renewable sources is well-established and provides a green pathway to this class of compounds.

One promising approach involves the utilization of biomass-derived platform chemicals. For instance, ethylene glycol, a key precursor for the dioxolane ring, can be produced from the hydrogenolysis of sorbitol, which is derived from glucose. Isobutyraldehyde (B47883), the carbonyl component required for the isopropyl substituent, can be synthesized from bio-isobutanol, which is accessible through the fermentation of carbohydrates.

The general synthesis of 2-substituted-1,3-dioxolanes involves the acid-catalyzed acetalization of a carbonyl compound with ethylene glycol. This reaction is typically carried out with the removal of water to drive the equilibrium towards the product.

Table 1: Potential Bio-Based Precursors for this compound Synthesis

| Component | Bio-Based Precursor | Source |

|---|---|---|

| Ethylene Glycol | Sorbitol | Glucose (from starch, cellulose) |

The development of efficient catalytic systems is crucial for the economic viability of these bio-based routes. Heterogeneous acid catalysts, such as zeolites and ion-exchange resins, are favored for their ease of separation and reusability, contributing to a more sustainable process.

Reaction Mechanisms and Pathways of this compound

The reactivity of this compound is characterized by the interplay of its acetal functionality and the nature of the isopropyl substituent. Understanding the mechanisms of its various transformations is essential for its effective application in organic synthesis.

The acid-catalyzed hydrolysis of this compound to isobutyraldehyde and ethylene glycol is a reversible process of significant importance, particularly in its use as a protecting group. The mechanism of this reaction can proceed through two primary pathways: the A-1 and A-2 mechanisms.

In the A-1 mechanism , which is generally favored for acetals, the reaction is initiated by the rapid and reversible protonation of one of the oxygen atoms of the dioxolane ring. This is followed by a slow, rate-determining unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then rapidly attacked by a water molecule, and subsequent deprotonation yields the hemiacetal, which further hydrolyzes to the final products.

The A-2 mechanism involves a bimolecular nucleophilic attack of water on the protonated acetal in the rate-determining step. This pathway is generally less common for acetal hydrolysis but can be influenced by the structure of the acetal and the reaction conditions.

Equilibrium studies are critical for understanding the stability of the dioxolane and for optimizing conditions for either its formation (protection) or hydrolysis (deprotection). The position of the equilibrium is influenced by factors such as the concentration of water, the nature of the acid catalyst, and the solvent system.

Table 2: General Factors Influencing the Equilibrium of Dioxolane Hydrolysis

| Factor | Effect on Equilibrium (Shift Towards) | Rationale |

|---|---|---|

| Increased Water Concentration | Hydrolysis Products | Le Chatelier's Principle |

| Anhydrous Conditions | Dioxolane Formation | Removal of a product drives the reaction forward |

The this compound molecule can undergo transformations involving radical intermediates, leading to a variety of products through fragmentation and bond formation reactions.

While specific examples of copper-catalyzed C-C bond formation directly involving this compound are not prevalent in the literature, related dioxolane structures have been shown to undergo copper-catalyzed reactions. For instance, the hydrogenolysis of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) over a copper catalyst has been studied for the production of propylene glycol and isopropanol. This suggests the potential for copper-based catalytic systems to activate the C-O bonds within the dioxolane ring, which could be harnessed for C-C bond-forming reactions with appropriate coupling partners.

The hydrogen atom at the C2 position of the dioxolane ring is susceptible to abstraction by radical initiators, leading to the formation of a tertiary alpha,alpha-dialkoxy radical. This radical species is relatively stable due to the delocalization of the unpaired electron onto the adjacent oxygen atoms.

Once formed, this radical can undergo several fragmentation pathways. A common pathway involves the cleavage of one of the ring C-O bonds, leading to the formation of an open-chain ester radical. This can be followed by further rearrangements or reactions, depending on the reaction conditions and the presence of other reactive species. Another potential pathway is the fragmentation of the isopropyl group, although this is generally less favored.

Table 3: Plausible Fragmentation Products from the 2-Isopropyl-1,3-dioxolanyl Radical

| Initial Radical | Fragmentation Pathway | Key Products |

|---|---|---|

| 2-Isopropyl-1,3-dioxolanyl radical | Ring-opening | Formate esters, alkene radicals |

The reaction of 1,3-dioxolanes with diazo compounds in the presence of a catalyst, such as rhodium(II) acetate or copper(II) triflate, provides a pathway for ring expansion through a formal insertion of a carbene into a C-O bond. lookchemmall.com

The proposed mechanism involves the catalytic decomposition of the diazo compound to generate a metal-carbene intermediate. This electrophilic carbene then reacts with one of the oxygen atoms of the this compound to form an oxonium ylide. This ylide can then undergo a lookchemmall.comjcsp.org.pk-sigmatropic rearrangement, which results in the formal insertion of the carbene unit into the C2-O1 bond of the dioxolane ring, leading to the formation of a 1,4-dioxane derivative.

This reaction is of synthetic interest as it allows for the construction of more complex heterocyclic systems from readily available starting materials. The regioselectivity of the carbene insertion can be influenced by the nature of the substituents on the dioxolane ring and the catalyst used.

Table 4: Catalysts and Products in the Reaction of 1,3-Dioxolanes with Diazo Compounds

| Catalyst | Diazo Compound | Product Type |

|---|---|---|

| Rh₂(OAc)₄ | Ethyl diazoacetate | 1,4-Dioxane derivative |

Oxidation Pathways and Product Identification in Atmospheric Chemistry Models (for related compounds)

The atmospheric oxidation of 1,3-dioxolanes is primarily initiated by the abstraction of a hydrogen atom by OH radicals. In the case of the parent compound, 1,3-dioxolane, the reaction with OH radicals leads to the formation of a 1,3-dioxolan-2-yl radical. This is followed by a series of reactions in the presence of oxygen (O₂) and nitrogen oxides (NOx), which are common constituents of the atmosphere.

The resulting peroxy radical (RO₂) can then react with nitric oxide (NO) to form an alkoxy radical (RO). This alkoxy radical is a key intermediate that can undergo further reactions, including ring-opening. For 1,3-dioxolane, the alkoxy radical can lead to the formation of ethylene carbonate and methylene glycol diformate as major products. Studies on the OH radical and chlorine atom initiated oxidation of 1,3-dioxolane have shown that these products are formed with significant molar yields.

A simplified proposed mechanism for the atmospheric degradation of 1,3-dioxolane initiated by OH radicals is as follows:

Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the 1,3-dioxolane molecule by an OH radical, forming a water molecule and a 1,3-dioxolane radical.

Oxygen Addition: The 1,3-dioxolane radical rapidly adds an oxygen molecule (O₂) to form a peroxy radical.

Reaction with NO: The peroxy radical reacts with nitric oxide (NO) to yield an alkoxy radical and nitrogen dioxide (NO₂).

Alkoxy Radical Decomposition: The alkoxy radical can undergo unimolecular decomposition through ring cleavage, leading to the formation of stable end products.

For substituted 1,3-dioxolanes, such as this compound, the initial hydrogen abstraction is expected to occur preferentially at the tertiary C-H bond of the isopropyl group, as this bond is generally weaker than the C-H bonds on the dioxolane ring. The subsequent oxidation pathway would then be dictated by the chemistry of the resulting tertiary alkyl radical.

The oxidation of a related compound, 1,3-dioxane (B1201747), initiated by OH radicals and chlorine atoms, has also been studied. The major products identified in these reactions were (2-oxoethoxy)methyl formate, formic acid, and methylene glycol diformate nih.gov. The formation of these products provides further insight into the atmospheric degradation mechanisms of cyclic acetals. The yields of these products were found to be largely independent of the O₂ partial pressure and the specific oxidizing agent (OH or Cl) nih.gov. However, the yield of formic acid was observed to decrease significantly in the absence of NOx nih.gov. This highlights the important role of NOx in the atmospheric chemistry of these compounds.

The available data suggest that the relative importance of competing pathways, such as reaction with O₂ versus ring opening via C-C or C-O bond fission, is strongly influenced by the ring strain in the intermediate cycloalkoxy radicals nih.gov.

| Reactant | Oxidant | Major Products | Molar Yield (%) |

| 1,3-Dioxane | OH (in presence of NOx) | (2-oxoethoxy)methyl formate | 50 ± 5 |

| Formic acid | 41 ± 2 | ||

| Methylene glycol diformate | 3 ± 1 |

This table summarizes the major products and their molar yields from the OH radical-initiated oxidation of 1,3-dioxane in the presence of NOx.

Comparative Reactivity with Other 1,3-Dioxolane Derivatives

The reactivity of 1,3-dioxolane derivatives in the atmosphere is primarily determined by the rate of their reaction with OH radicals. This reaction rate is highly dependent on the structure of the molecule, particularly the number and type of C-H bonds available for abstraction.

The rate coefficient for the reaction of OH radicals with the parent 1,3-dioxolane has been determined in several studies. A study using the pulsed laser photolysis-laser induced fluorescence technique reported a rate coefficient of k₃ = (6.70 ± 0.86) × 10⁻¹² exp[(154 ± 36)/T] cm³ molecule⁻¹ s⁻¹ over the temperature range of 243–372 K. At 298 K, the rate coefficient was determined to be (11.1 ± 0.9) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. Another study reported a temperature-independent bimolecular rate coefficient of k(OH + 1,3-dioxolane) = (8.2 ± 1.3) × 10⁻¹² cm³ s⁻¹ over the temperature range of 250–550 K.

The presence of alkyl substituents on the 1,3-dioxolane ring generally increases the reactivity towards OH radicals. This is because alkyl groups introduce additional, more easily abstractable hydrogen atoms. For instance, the hydrogen atoms on a tertiary carbon, such as the one in the isopropyl group of this compound, are more readily abstracted than the secondary hydrogens on the dioxolane ring.

Based on structure-activity relationships (SARs), it can be predicted that this compound will have a higher OH radical reaction rate coefficient than unsubstituted 1,3-dioxolane. The tertiary C-H bond in the isopropyl group is the most likely site for initial attack by an OH radical. This is a general trend observed in the reactions of OH radicals with alkanes, where the reactivity order is tertiary C-H > secondary C-H > primary C-H.

| Compound | k(OH) at 298 K (cm³ molecule⁻¹ s⁻¹) |

| 1,3-Dioxolane | 11.1 ± 0.9 × 10⁻¹² |

| 1,3-Dioxolane | 8.2 ± 1.3 × 10⁻¹² |

| Di-n-propoxymethane | 27.6 ± 2.3 × 10⁻¹² |

| Di-n-butoxymethane | 37.0 ± 5.2 × 10⁻¹² |

This interactive table compares the room temperature rate coefficients for the reaction of OH radicals with 1,3-dioxolane and some acyclic acetals.

The data shows that the acyclic acetals, which have more abstractable hydrogen atoms on their alkyl chains, are more reactive than the cyclic 1,3-dioxolane. By extension, the addition of an isopropyl group to the 2-position of the 1,3-dioxolane ring is expected to significantly increase its reactivity towards OH radicals, leading to a shorter atmospheric lifetime compared to the parent compound.

Advanced Characterization and Spectroscopic Analysis for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis.nih.govhmdb.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like 2-Isopropyl-1,3-dioxolane. It provides critical insights into the connectivity of atoms and the three-dimensional arrangement of the molecule in solution.

1D and 2D NMR Techniques (e.g., 1H, 13C, NOESY) for Detailed Structural Assignment.nih.gov

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, allows for the fundamental assignment of the chemical structure of this compound.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would characteristically show signals for the isopropyl group (a doublet for the two methyl groups and a septet for the single methine proton) and the dioxolane ring protons. The protons on the ethylene (B1197577) bridge (C4 and C5) and the acetal (B89532) proton (C2) would also produce distinct signals.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The expected signals for this compound are summarized in the table below, based on data for the parent compound and related structures. nih.govlibretexts.org The chemical shift of the C2 carbon is significantly downfield due to its connection to two oxygen atoms.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in proton-coupled spectrum) |

|---|---|---|

| C2 (Acetal Carbon) | ~108-110 | Doublet |

| C4/C5 (Ring Carbons) | ~65-67 | Triplet |

| CH (Isopropyl) | ~33-35 | Doublet |

| CH₃ (Isopropyl) | ~17-19 | Quartet |

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the through-space proximity of protons, which is crucial for conformational and stereochemical analysis. In studies of substituted dioxolanes, NOESY analysis has been used to definitively establish the relative configuration (e.g., cis or trans) of substituents on the ring by observing correlations between protons on the substituents and protons on the dioxolane ring.

Dynamic NMR for Ring Inversion Barriers and Conformational Equilibria

The 1,3-dioxolane (B20135) ring is not planar and exists in a dynamic equilibrium between various conformers, primarily the envelope and twist forms. Dynamic NMR (DNMR) is a powerful technique used to study the kinetics of these conformational changes. aip.org By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals.

At high temperatures, the ring inversion is rapid on the NMR timescale, and the signals for the ring protons appear as averaged, sharp peaks. As the temperature is lowered, the rate of interconversion decreases. At the coalescence temperature, the separate signals for the non-equivalent protons in each conformer begin to merge into a broad peak. Below this temperature, at the slow-exchange limit, sharp, distinct signals for each conformer can be observed.

Analysis of the line shapes in DNMR spectra allows for the calculation of the rate constants for the interconversion process and, subsequently, the activation energy (energy barrier) for the ring inversion. For the 1,3-dioxolane ring, these barriers are generally low, indicating a highly flexible structure. Studies on related 2-substituted-1,3-dioxolanes have shown that the ring is highly flexible, often described as a pseudorotor, especially in the gas phase.

Solvent Effects on Conformational Preferences and Interconversion

The conformational equilibrium of this compound can be influenced by the surrounding solvent. The polarity and hydrogen-bonding capability of the solvent can differentially stabilize the various conformers, thereby shifting the equilibrium. For instance, a more polar solvent might favor a conformer with a larger dipole moment.

While specific studies on this compound are limited, research on analogous 1,3-dioxanes demonstrates that solvent changes can significantly alter conformational preferences. The rate of interconversion between conformers can also be affected by the viscosity and specific interactions of the solvent with the molecule. Computational models, often used in conjunction with NMR data, can help predict how different solvent environments will affect the relative energies of the conformers and the barriers between them.

Mass Spectrometry for Reaction Monitoring and Fragmentation Studies.nih.govnih.gov

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₆H₁₂O₂. The comparison between the calculated (theoretical) and experimentally found accurate mass serves as a definitive confirmation of the compound's identity.

Table 2: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Mass (Da) | Observed Mass (Da) |

|---|---|---|---|

| C₆H₁₂O₂ | [M+H]⁺ | 117.0916 | Typically within 5 ppm |

| C₆H₁₂O₂ | [M+Na]⁺ | 139.0735 | Typically within 5 ppm |

Dissociative Photoionization and Fragmentation Mechanisms

When this compound is ionized in a mass spectrometer, the resulting molecular ion (M⁺˙) is energetically unstable and undergoes fragmentation. The study of these fragmentation pathways provides valuable structural information. A key technique for this is dissociative photoionization, where molecules are ionized with photons of a specific energy, allowing for detailed investigation of the dissociation pathways. researcher.lifeustc.edu.cn

The fragmentation of 2-substituted 1,3-dioxolanes is well-characterized. nih.gov A fundamental feature is the cleavage at the C2 position. The most characteristic fragmentation processes for this compound would include:

Loss of the isopropyl group: Cleavage of the bond between the C2 carbon and the isopropyl substituent results in a stable oxonium ion. This is often a dominant pathway.

Loss of a hydrogen atom from C2: For 2-monosubstituted dioxolanes, the loss of the hydrogen atom from the C2 position is a very characteristic process, leading to a prominent [M-H]⁺ ion. nih.gov

Ring cleavage: The dioxolane ring itself can fragment, leading to smaller ions such as m/z 44 ([C₂H₄O]⁺˙) or m/z 45 ([C₂H₅O]⁺). researcher.life

Studies on the parent 1,3-dioxolane using Photoelectron Photoion Coincidence (PEPICO) spectroscopy have revealed complex dissociation mechanisms, with multiple channels contributing to the formation of just a few major fragment ions. researcher.life A similar, detailed analysis of this compound would provide precise energetic data for its fragmentation channels.

Computational Chemistry and Theoretical Investigations of 2 Isopropyl 1,3 Dioxolane

Quantum Chemical Calculations (DFT, Ab Initio, MP2)

Quantum chemical calculations are fundamental in elucidating the properties of 2-isopropyl-1,3-dioxolane. Methods such as Density Functional Theory (DFT), ab initio, and Møller-Plesset perturbation theory (MP2) are employed to model its electronic structure and predict its behavior. acs.org

The 1,3-dioxolane (B20135) ring is known for its conformational flexibility. acs.org For substituted dioxolanes like the 2-isopropyl derivative, conformational analysis is crucial for understanding its stereochemistry and reactivity. The five-membered ring can adopt various conformations, often described as "envelope" or "half-chair" forms. acs.org The presence of the isopropyl group at the C2 position introduces specific steric interactions that influence the preferred conformation. acs.org

Computational studies on related 1,3-dioxane (B1201747) systems, which are six-membered rings, have shown that chair conformations are generally the most stable, with twist forms representing transition states or local minima on the potential energy surface. researchgate.net While not directly on the five-membered this compound, these studies highlight the importance of substituent orientation (axial vs. equatorial) in determining conformational stability. For instance, in a study on 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane, DFT and MP2 calculations revealed multiple local minima arising from the internal rotation of the isopropyl group. researchgate.net It is generally assumed that the 1,3-dioxolane ring is puckered to relieve strain, which is energetically more favorable than a planar conformation. cdnsciencepub.com

Table 1: Comparison of Conformational Preferences in Related Cyclic Acetals

| Compound | Ring Size | Most Stable Conformation | Computational Methods |

| 1,3-Dioxane | 6 | Chair | HF, DFT, MP2 researchgate.net |

| 2-Isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane | 6 | Sofa | DFT (PBE/3ζ), RI-MP2/λ2 researchgate.net |

| 1,3-Dioxolane | 5 | Puckered (Envelope/Half-chair) | Inferred from NMR cdnsciencepub.com |

This table is generated based on data from related compounds to infer likely conformational behavior.

Quantum chemical calculations are powerful tools for predicting spectroscopic data, such as NMR chemical shifts and coupling constants, which can then be compared with experimental results to validate the computed structures. For various substituted 1,3-dioxolanes and related compounds, DFT methods have been successfully used to calculate these parameters. scispace.comresearchgate.net For example, in the study of 2-oxo-1,3-dioxolanes, calculated ¹³C NMR chemical shifts helped to resolve controversies regarding the ring's conformation, supporting a non-planar half-chair structure. scispace.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR parameters and has shown good correlation with experimental data for similar heterocyclic systems. mdpi.com

The electronic structure of this compound is characterized by the electron-rich oxygen atoms in the dioxolane ring. The distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential are key determinants of the molecule's reactivity. researchgate.net Quantum chemical calculations can map these properties, identifying regions susceptible to electrophilic or nucleophilic attack. For instance, in related nitro-substituted dioxolanes, the strong electron-withdrawing nature of the nitro group significantly alters the electronic landscape, enhancing electrophilicity. While the isopropyl group is not as strongly electron-withdrawing, its electronic influence and steric bulk are critical for predicting reactivity.

Molecular Dynamics Simulations of Conformational Transformations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time, including conformational changes. researchgate.net By simulating the motion of atoms, MD can map the transitions between different stable conformations and the energy barriers separating them. For related 1,3-dioxanes, MD simulations have been used to study the interconversion pathways between different conformers, such as the chair-to-twist transformations. researchgate.net Ab initio molecular dynamics (AIMD) has been employed to study the complex reactions of related sulfur-containing amorphous materials, revealing various intermediate species. acs.org Such simulations for this compound would illuminate its flexibility and the accessibility of different conformational states under various conditions.

Modeling of Solvation Effects on Molecular Conformation and Reactivity

The solvent environment can significantly influence the conformation and reactivity of a molecule. rsc.org Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules. Studies on related 1,3-dioxolane and 1,2-dimethoxyethane (B42094) (DME) systems have shown that the solvation structure is critical in determining electrolyte properties. rsc.org Strongly solvating solvents can alter conformational equilibria and the stability of reactive intermediates. rsc.org For instance, the interaction of 1,3-dioxane with water molecules has been studied using quantum-chemical methods, showing changes in the potential energy surface and interconversion barriers compared to the isolated molecule. researchgate.net Modeling these effects for this compound is essential for accurately predicting its behavior in solution.

Reaction Mechanism Elucidation via Transition State Calculations

A key application of computational chemistry is the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, the transition states that connect them. google.com By calculating the energy of the transition state, the activation energy for a reaction can be determined, providing insights into the reaction kinetics. For example, DFT calculations have been used to model the complete minimum-energy reaction pathway for the formation of 2-methyl-2-phenyl-1,3-dioxolane, detailing the relative Gibbs free energies of intermediates and transition states. researchgate.net Similarly, the mechanism of ring-expansion reactions of 1,3-dioxolanes with diazo compounds involves the formation of an ylide intermediate followed by a rearrangement, a process that can be modeled computationally. lookchemmall.com For this compound, such calculations could be applied to understand its synthesis, hydrolysis, or oxidation pathways. researchgate.netacs.org

Applications in Advanced Organic Synthesis and Chemical Processes

2-Isopropyl-1,3-dioxolane as a Protecting Group in Complex Chemical Syntheses

In the synthesis of complex organic molecules, which often possess multiple reactive sites, it is essential to temporarily block certain functional groups to prevent unwanted side reactions. wikipedia.org this compound is formed from the reaction of a 1,2-diol with isobutyraldehyde (B47883) and serves as a protecting group for the diol functionality. highfine.com This acetal (B89532) structure is stable under a variety of conditions, making it a reliable choice during multi-step synthetic sequences. libretexts.org

The selection of a protecting group is a critical decision in synthesis design, with several ideal characteristics sought after: ease of introduction and removal, stability to a range of reaction conditions, and minimal interference with other functional groups. uchicago.edu The this compound system meets many of these criteria, particularly its stability in neutral to strongly basic environments. libretexts.orgchemistrysteps.com

Orthogonal protection is a sophisticated strategy in multistep synthesis that employs a suite of protecting groups, each of which can be removed under specific conditions without affecting the others. jocpr.comthieme-connect.de This allows for the selective deprotection and reaction of different functional groups within the same molecule at various stages of the synthesis. jocpr.com The concept is crucial for efficiency and control in the synthesis of complex targets like natural products. thieme-connect.deresearchgate.net

The this compound group belongs to the acid-labile class of protecting groups. thieme-connect.de Its stability profile makes it orthogonal to several other common protecting groups. For instance, it is stable under basic conditions used to cleave ester groups (e.g., acetate, benzoate) and under conditions involving many nucleophiles and reducing agents. libretexts.orgorganic-chemistry.org It is also orthogonal to fluoride-labile groups like silyl (B83357) ethers (e.g., TBDMS, TIPS) and to groups removed by hydrogenolysis, such as benzyl (B1604629) ethers. wikipedia.orgjocpr.com This orthogonality enables chemists to perform complex transformations on other parts of a molecule while a diol remains safely protected as a this compound, to be revealed later in the synthesis by applying acidic conditions. thieme-connect.de

The formation, or ketalization, of this compound is typically achieved by reacting a 1,2-diol with isobutyraldehyde or an equivalent reagent like isobutyraldehyde ethylene (B1197577) acetal under acidic catalysis. highfine.comnih.gov To drive the reaction to completion, water is often removed from the reaction mixture, for example, by using a Dean-Stark apparatus. organic-chemistry.org The selective protection of one diol in the presence of others can be challenging but is often achievable by exploiting differences in the steric and electronic environments of the hydroxyl groups. nih.govrsc.org For instance, cis-1,2-diols on a rigid ring system often react more readily than their trans counterparts. nih.gov

Deprotection is the reverse process, involving the acid-catalyzed hydrolysis of the acetal back to the diol and the aldehyde. organic-chemistry.org A variety of acidic conditions can be employed, ranging from aqueous mineral acids to milder Lewis acids or acids in wet organic solvents, allowing for chemoselective removal. organic-chemistry.org The choice of reagent can be tailored to the sensitivity of the substrate. For molecules that are sensitive to strong acids, gentler catalysts like cerium(III) triflate or erbium(III) triflate in wet nitromethane (B149229) can be effective. organic-chemistry.org

Table 1: Common Reagents for Ketalization and Deprotection

| Process | Reagent/Conditions | Purpose |

|---|---|---|

| Ketalization | Isobutyraldehyde, p-Toluenesulfonic acid (cat.), Toluene, Dean-Stark | Formation of the dioxolane by removing water. |

| Ketalization | Isobutyraldehyde ethylene acetal, Acid catalyst | Transketalation to form the desired protected diol. libretexts.org |

| Deprotection | Aqueous HCl or H₂SO₄ | Standard, strong acid hydrolysis. organic-chemistry.org |

| Deprotection | Acetic acid in THF/water | Mild acidic conditions for sensitive substrates. wikipedia.org |

| Deprotection | Cerium(III) triflate, wet Nitromethane | Chemoselective cleavage under nearly neutral pH. organic-chemistry.org |

| Deprotection | Iodine (cat.) in neutral, wet solvent | Very mild deprotection tolerant of acid-sensitive groups. organic-chemistry.org |

A key advantage of the this compound protecting group is its robustness under a wide array of non-acidic reaction conditions. libretexts.org This stability is fundamental to its utility, allowing for extensive chemical manipulations on other parts of a molecule. wikipedia.org

The acetal linkage is generally resistant to:

Bases: It is stable to strong bases like alkali metal hydroxides, alkoxides, and organometallic reagents such as Grignard reagents and organolithiums. wikipedia.orglibretexts.org This allows for reactions like ester saponification or additions of carbon nucleophiles to other carbonyl groups elsewhere in the molecule. chemistrysteps.com

Nucleophiles: It does not react with most common nucleophiles. organic-chemistry.org

Reducing Agents: The group is stable to many reducing agents, including lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), which are used to reduce esters, amides, or other carbonyl groups. wikipedia.orgchemistrysteps.com

Oxidizing Agents: It is stable to many common oxidizing agents, especially under neutral or basic conditions. However, very strong oxidizing conditions, particularly in the presence of strong acids, can lead to cleavage. organic-chemistry.org

This broad stability profile ensures that the protected diol remains intact throughout a lengthy synthetic sequence until its specific removal is desired.

Role as a Synthetic Intermediate and Building Block

Beyond its role as a protecting group, the this compound moiety can also be a key component of synthetic intermediates and building blocks. rsc.orgslchemtech.com In this context, the dioxolane ring is not just a temporary mask but a stable part of a molecule that is carried through several synthetic steps before potential modification or incorporation into a final target.

In the total synthesis of natural products and other complex molecules, chiral building blocks are often used to introduce specific stereochemistry. mdpi.com Chiral diols can be protected as 2-isopropyl-1,3-dioxolanes, and the resulting structure can serve as a template to control the stereochemical outcome of subsequent reactions. The steric bulk of the isopropyl group and the defined conformation of the five-membered dioxolane ring can influence the facial selectivity of reactions on adjacent functional groups.

While specific examples detailing the use of this compound as a chiral auxiliary in stereoselective synthesis are not extensively documented in general literature, the principle is well-established for similar acetal structures. For instance, derivatives of 1,3-dioxolanes are used to control stereochemistry in reactions such as aldol (B89426) additions, alkylations, and cycloadditions, where the acetal directs the approach of incoming reagents. mdpi.com

The 1,3-dioxolane (B20135) ring system is a structural feature in various specialty chemicals, including those in the fragrance, pharmaceutical, and polymer industries. nih.govsilverfernchemical.comicspecialties.com As a stable heterocyclic compound, this compound can act as a precursor or intermediate in the synthesis of these materials. slchemtech.com For example, functionalized dioxolanes can be prepared and then undergo further transformations to build more complex molecular architectures. sigmaaldrich.com The compound itself, and related structures, can be used as solvents or additives in formulations for coatings, adhesives, and battery electrolytes due to their chemical stability and solvency properties. silverfernchemical.com The synthesis of polymers like polyacetals can also involve dioxolane derivatives as comonomers. wikipedia.org

Application in Industrial Chemical Processes and Recovery Systems

Reactive Extraction for Chemical Separation and Recovery

Reactive extraction is an advanced separation technique that combines a chemical reaction and a liquid-liquid extraction into a single unit operation. This method is particularly effective for separating low-volatility and highly hydrophilic compounds from dilute aqueous solutions, which are often challenging and energy-intensive to separate using conventional distillation methods. The core principle of reactive extraction involves converting the target molecule into a more hydrophobic substance that can be easily extracted into an organic solvent.

In the context of diol recovery, such as 1,3-propanediol (B51772), aldehydes are used as both a reactant and an extractant. The reaction between a diol and an aldehyde, such as isobutyraldehyde, forms a cyclic acetal, in this case a substituted 1,3-dioxane (B1201747), which has a lower solubility in water and a higher affinity for the organic phase. This allows for the efficient separation of the diol from the aqueous phase.

One study investigated a novel route of reactive extraction to recover 1,3-propanediol from a dilute aqueous solution by reacting it with isobutyraldehyde to form 2-isopropyl-1,3-dioxane. acs.org In this process, the excess isobutyraldehyde serves as the organic phase, extracting the newly formed 2-isopropyl-1,3-dioxane. acs.org The recovery of 1,3-propanediol is then achieved through the hydrolysis of the substituted 1,3-dioxane in a reactive distillation unit. acs.org

The effectiveness of this reactive extraction process is demonstrated by the high mass distribution coefficients of the resulting dioxane between the organic and aqueous phases. These coefficients indicate a strong preference of the dioxane for the organic phase, which is crucial for an efficient extraction process. acs.org

Table 1: Mass Distribution Coefficients for Substituted 1,3-Dioxanes Between Organic and Aqueous Phases at Various Temperatures

| Compound | Temperature (°C) | Mass Distribution Coefficient |

|---|---|---|

| 2-isopropyl-1,3-dioxane | 15 | 38.51 |

| 2-isopropyl-1,3-dioxane | 25 | 42.15 |

| 2-isopropyl-1,3-dioxane | 35 | 48.93 |

| 2-isopropyl-1,3-dioxane | 50 | 57.91 |

Data sourced from a study on a novel route of reactive extraction to recover 1,3-propanediol. acs.org

Further research has explored the development of a semicontinuous process that alternates between reactive extraction and reactive distillation in a single packed column for the recovery of dilute 1,3-propanediol. This process utilizes the reaction with isobutyraldehyde to form 2-isopropyl-1,3-dioxane, which is then extracted into the excess isobutyraldehyde. The subsequent reverse reaction reforms the diol for recovery. researchgate.net

Advanced Analytical Methodologies for Research and Process Monitoring

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a volatile compound like 2-isopropyl-1,3-dioxolane, gas chromatography is the method of choice, often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of analyzing this compound, GC-MS is invaluable for identifying and quantifying the compound in reaction mixtures, headspace analysis, or environmental samples.

The process begins with the injection of a sample into the GC, where it is vaporized. An inert carrier gas (such as helium) transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary liquid phase. This compound, being a volatile compound, travels through the column at a rate dependent on its boiling point and affinity for the stationary phase, resulting in a characteristic retention time that aids in its preliminary identification.

Upon exiting the column, the separated components enter the mass spectrometer. In the ion source, molecules are typically bombarded with high-energy electrons (electron ionization), causing them to fragment into charged ions. These fragments are characteristic of the parent molecule's structure. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint." whitman.edulibretexts.org

For this compound (C₆H₁₂O₂), the molecular weight is 116.16 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z 116, although it may be of low intensity. The most prominent peaks in the mass spectrum correspond to the most stable fragments. Key fragmentation data for this compound from the NIST Mass Spectrometry Data Center provides insight into its structure. nih.gov

Table 1: Key GC-MS Fragmentation Data for this compound

| Property | Value |

|---|---|

| NIST Number | 20335 |

| Library | mainlib |

| Molecular Weight | 116 |

| m/z Top Peak | 73 |

| m/z 2nd Highest | 45 |

| m/z 3rd Highest | 43 |

Data sourced from PubChem CID 13201. nih.gov

The base peak at m/z 73 is particularly diagnostic, likely corresponding to the loss of an isopropyl radical (•CH(CH₃)₂) from the molecular ion, leaving a stable, resonance-stabilized cationic fragment of the dioxolane ring. This detailed fragmentation pattern allows for unambiguous identification of this compound, even in the presence of other isomers or structurally similar compounds. whitman.edunih.gov

For detecting trace amounts of this compound, particularly in complex matrices like water or air, a pre-concentration step is often necessary to enhance sensitivity. Solid Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technique that is ideal for this purpose. greyhoundchrom.com It integrates sampling, extraction, and concentration into a single step. nih.gov

The SPME device consists of a fused silica fiber coated with a specific polymeric stationary phase. This fiber is exposed to the sample or its headspace. Volatile analytes, including this compound, partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then withdrawn and inserted directly into the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed onto the GC column for analysis. greyhoundchrom.com

Coupling SPME with tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity. An MS/MS system uses two mass analyzers in series. The first analyzer selects the molecular ion or a primary fragment ion of this compound (e.g., m/z 116 or 73). This selected ion is then passed into a collision cell, where it is fragmented further by collision with an inert gas. The second mass analyzer then scans these specific daughter ions. This process, known as Selected Reaction Monitoring (SRM), filters out background noise from the sample matrix, significantly improving the signal-to-noise ratio and allowing for quantification at very low levels (ng/L or ppb). wateronline.com

Table 2: SPME-GC-MS/MS Method Parameters for Trace Volatile Analysis

| Parameter | Description | Typical Setting for Volatiles |

|---|---|---|

| SPME Fiber | Fused silica coated with a specific polymer | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for broad range volatiles |

| Extraction Mode | Direct immersion or Headspace (HS) | Headspace (HS-SPME) is common for water samples to avoid matrix interference. greyhoundchrom.com |

| Extraction Temp. | Temperature at which sample is equilibrated | Typically elevated (e.g., 40-60 °C) to increase analyte vapor pressure |

| Extraction Time | Time fiber is exposed to sample | 15-30 minutes, depending on analyte and matrix |

| Desorption Temp. | GC inlet temperature | 250-270 °C |

| MS/MS Transition | Precursor ion → Product ion | e.g., for this compound: 116 → 73; 73 → 45 |

This table represents typical parameters for the analysis of volatile organic compounds and would be optimized for the specific analysis of this compound.

In-Situ Spectroscopic Monitoring of Reactions Involving this compound

While chromatography provides detailed information from discrete samples, it does not offer a continuous view of a reaction as it happens. In-situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, allow for real-time monitoring of chemical reactions without the need for sampling. mt.commt.com This provides invaluable data on reaction kinetics, mechanisms, and the formation of transient intermediates. mt.comyoutube.com

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that is ideal for in-situ monitoring of liquid-phase reactions. mt.com A probe with an infrared-transparent crystal (e.g., diamond or silicon) is inserted directly into the reaction vessel. The IR beam is directed through the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the reaction mixture. Molecules in contact with the crystal surface absorb specific frequencies of IR radiation corresponding to their vibrational bond energies. mt.com

For a reaction involving this compound, such as its synthesis from isobutyraldehyde (B47883) and ethylene (B1197577) glycol, in-situ FTIR-ATR can track the concentrations of reactants and products simultaneously and in real time.

Key monitoring points would include:

Disappearance of Reactants: The strong carbonyl (C=O) stretching vibration of isobutyraldehyde (typically around 1720-1740 cm⁻¹) would be monitored. Its decreasing absorbance over time indicates consumption of the reactant.

Appearance of Product: The formation of this compound would be tracked by the appearance of characteristic C-O-C stretching bands of the cyclic acetal (B89532) structure (typically in the 1200-1000 cm⁻¹ region).

By plotting the absorbance of these characteristic peaks against time, detailed reaction profiles can be generated. This data allows for the rapid determination of reaction rates, endpoints, and the influence of variables like temperature or catalyst concentration on the reaction's progress, all without disturbing the chemical system. nih.govosti.gov

Development of Specialized Assays for Research Applications

Beyond process monitoring, specialized assays are often required for specific research applications, such as studying the compound's biological activity, environmental fate, or use in biocatalysis. While specific, standardized assays for this compound are not widely published, established principles of assay development can be applied to create them. lumosdiagnostics.comeurofinsgenomics.com

For instance, a key research question could be the stability of the acetal linkage under various conditions, such as enzymatic or acidic hydrolysis. acs.orgresearchgate.net The hydrolysis of this compound yields isobutyraldehyde and ethylene glycol. An assay to quantify this reaction could be developed based on several principles:

pH-Based Assay: The hydrolysis of certain related compounds, like esters, produces an acid, leading to a pH change that can be detected using a pH indicator dye. nih.gov While acetal hydrolysis itself is acid-catalyzed rather than acid-producing, a coupled enzymatic reaction could be used. For example, if the product aldehyde could be subsequently oxidized to a carboxylic acid by an aldehyde dehydrogenase, the resulting pH drop could be measured spectrophotometrically.

Coupled Enzyme Assay: A more direct approach would be to use enzymes that specifically react with one of the hydrolysis products. For example, alcohol oxidase could be used to detect the formation of ethylene glycol. In this coupled assay, alcohol oxidase would oxidize ethylene glycol, producing hydrogen peroxide (H₂O₂). The H₂O₂ could then be detected in a highly sensitive manner using horseradish peroxidase (HRP) and a chromogenic or fluorogenic substrate. The rate of color or fluorescence development would be directly proportional to the rate of this compound hydrolysis.

The development of such an assay would involve several stages, including selecting appropriate reagents, optimizing conditions (e.g., pH, temperature, enzyme concentrations), and validating the assay for robustness, linearity, and sensitivity using statistical measures like the Z'-factor. yale.edu Such specialized assays would enable high-throughput screening for enzymes capable of degrading this compound or for studying its stability in various formulations. nih.gov

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for Sustainable Synthesis of 2-Isopropyl-1,3-dioxolane

The pursuit of green and sustainable chemical processes has spurred the development of innovative catalytic systems for the synthesis of this compound. Traditional methods often rely on homogeneous acid catalysts, which can be corrosive, difficult to separate from the reaction mixture, and environmentally problematic. To address these limitations, research is increasingly focused on heterogeneous catalysts that are easily recoverable and reusable.

Solid acid catalysts, such as zeolites, ion-exchange resins, and sulfated metal oxides, are at the forefront of this research. rsc.org These materials offer high catalytic activity and selectivity in the acetalization reaction between isobutyraldehyde (B47883) and ethylene (B1197577) glycol to form this compound. Their solid nature simplifies the purification process, reduces waste, and allows for their use in continuous flow reactors.

Biocatalysis represents another promising avenue for the sustainable synthesis of dioxolanes. nih.gov Enzymes, such as lipases, can catalyze the formation of acetals under mild reaction conditions, often with high stereoselectivity. nih.gov This enzymatic approach minimizes energy consumption and avoids the use of hazardous reagents, aligning with the principles of green chemistry.

| Catalyst Type | Examples | Key Advantages |

| Heterogeneous Solid Acids | Zeolites, Ion-exchange resins (e.g., Amberlyst-15), Sulfated zirconia | High reusability, ease of separation, reduced corrosion, suitable for continuous flow processes. |

| Biocatalysts | Immobilized lipases, other enzymes | Mild reaction conditions, high selectivity (including stereoselectivity), biodegradable, low environmental impact. nih.govacs.orgacs.org |

| Photo-organocatalysts | Eosin Y, Thioxanthenone | Metal-free, operates under neutral conditions with visible light, high efficiency for a broad range of aldehydes. rsc.orgmissouri.edu |

Exploration of New Reactivity Modes and Mechanistic Pathways

While this compound is well-established as a protecting group for aldehydes, current research is uncovering new facets of its reactivity. The dioxolane ring is not merely an inert scaffold but can participate in a variety of chemical transformations, opening doors to novel synthetic methodologies.

One area of active investigation is the ring-opening reactions of 1,3-dioxolanes. These reactions can be selectively triggered to yield valuable difunctionalized molecules that may be challenging to synthesize through other routes. The outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions, allowing for a degree of tunable reactivity.

Furthermore, the C-H bonds of the dioxolane ring, particularly at the 2-position, are targets for functionalization. sigmaaldrich.com The selective activation and subsequent reaction of these C-H bonds can lead to a diverse array of substituted dioxolanes with potentially useful properties. Mechanistic studies, often supported by computational chemistry, are crucial in understanding the intricate pathways of these transformations and in designing more efficient and selective reactions. acs.orgacs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound is well-suited for integration with modern flow chemistry and automated synthesis platforms. Continuous flow processing offers several advantages over traditional batch methods, including enhanced heat and mass transfer, improved safety profiles, and greater scalability.

In a flow synthesis setup, the reactants can be continuously passed through a heated reactor containing a packed bed of a solid acid catalyst. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The integration of in-line analytical techniques enables real-time monitoring and optimization of the reaction.

Automated synthesis platforms can further streamline the production of this compound and its derivatives. merckmillipore.com These systems can automate the entire workflow, from reagent dispensing and reaction optimization to product purification and analysis. merckmillipore.com This high-throughput approach accelerates the discovery of new reaction conditions and the synthesis of novel dioxolane analogs.

Advanced Computational Design of this compound Analogs with Tailored Reactivity

Computational chemistry has emerged as a powerful tool for the rational design of molecules with specific properties. In the context of this compound, computational methods such as Density Functional Theory (DFT) are being employed to design novel analogs with tailored reactivity. researchgate.netresearchgate.net

By modeling the electronic and steric properties of different substituted dioxolanes, researchers can predict their stability, reactivity, and potential reaction pathways. This in silico approach allows for the rapid screening of a large number of virtual compounds, identifying the most promising candidates for experimental synthesis. This significantly reduces the time and resources required for the development of new functional molecules.

Computational studies can also provide deep insights into the mechanisms of reactions involving this compound. acs.orgacs.org By mapping out the energy landscapes of different reaction pathways, researchers can understand the factors that govern selectivity and use this knowledge to design more efficient synthetic strategies.

Unconventional Applications in Materials Science (e.g., Polymerization, bio-based solvent research)

The unique properties of this compound and its derivatives are paving the way for their use in unconventional applications within materials science. One notable area is in the field of polymerization. The 1,3-dioxolane (B20135) ring can undergo cationic ring-opening polymerization to produce polyacetals, a class of polymers with a range of potential applications. rsc.orgresearchgate.net

常见问题

Q. What synthetic strategies are optimal for preparing 2-Isopropyl-1,3-dioxolane, and how do reaction mechanisms influence yield?

- Methodological Answer : The compound can be synthesized via acetal formation reactions, such as the condensation of isopropyl alcohols with aldehydes or ketones under acidic catalysis. AI-driven synthesis planning tools (e.g., retrosynthesis analysis using databases like Reaxys or Pistachio) can predict feasible routes, prioritizing one-step reactions to minimize side products . For example, reacting 3-chloro-1,2-propanediol with trioxane under KOH-mediated dehydrohalogenation has been used for analogous dioxolanes . Solvent selection (e.g., dioxane or dimethyl sulfoxide) and temperature control are critical to optimize ring-closure efficiency.

Q. How can solvent composition influence the stability and reactivity of this compound in hydrolysis studies?

- Methodological Answer : Solvent effects on hydrolysis rates can be studied using water-dioxane or water-DMSO mixtures. Kinetic data for similar dioxolanes (e.g., 2-methyl-1,3-dioxolane) show that solvent polarity and hydrogen-bonding capacity significantly affect transition-state stabilization. For instance, water-DMSO mixtures enhance hydrolysis rates due to increased solvation of oxonium intermediates . A comparative table of solvent effects:

| Solvent System | Hydrolysis Rate (Relative to Water) | Mechanism Dominance |

|---|---|---|

| Water-Dioxane | 1.2–1.5× | A-1 (acid-catalyzed) |

| Water-DMSO | 2.0–2.3× | A-Se2 (bimolecular) |

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm ring structure and substituent positions via characteristic shifts (e.g., dioxolane protons at δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., NIST database matching) identifies fragmentation patterns, such as m/z 116.16 (molecular ion) and isopropyl group losses .

- Chromatography : GC-MS with polar columns (e.g., DB-WAX) resolves isomers and detects impurities in synthetic mixtures .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives affect their pharmacological activity?

- Methodological Answer : In platinum-based anticancer agents (e.g., heptaplatin derivatives), the 4S,5S-configuration of the this compound ligand enhances DNA binding and reduces toxicity compared to the 4R,5R isomer. Pharmacokinetic studies in xenograft models show the 4S,5S isomer achieves higher tumor accumulation and lower nephrotoxicity due to improved solubility and metabolic stability . Methodologically, chiral HPLC (e.g., Chiralpak IC column) separates enantiomers, while cytotoxicity assays (e.g., MTT on NCI-N87 cells) validate efficacy differences.

Q. What polymerization strategies are viable for creating functional polymers from this compound derivatives?

- Methodological Answer : Cationic ring-opening polymerization (CROP) is effective for dioxolanes with electron-donating substituents. For example, 2-isopropenyl-4-methylene-1,3-dioxolane undergoes CROP using BF₃·OEt₂ as an initiator, producing polymers with tunable glass transition temperatures (). Radical polymerization is less common but applicable for vinyl-substituted derivatives . Key parameters include monomer purity, initiator concentration, and reaction temperature (typically –20°C to 40°C).

Q. How can computational modeling predict the interaction of this compound with biological targets?